Ethyl 3-benzamido-4-(3-methylphenoxy)benzoate
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Overview
Description
Ethyl 3-benzamido-4-(3-methylphenoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzamido group, a methylphenoxy group, and an ethyl ester group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzamido-4-(3-methylphenoxy)benzoate typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Another approach involves the nucleophilic substitution reaction where a benzamido group is introduced to the benzoate core. This can be achieved by reacting an appropriate amine with a benzoic acid derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzamido-4-(3-methylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzoate core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various amines are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-benzamido-4-(3-methylphenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-benzamido-4-(3-methylphenoxy)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in visible light systems.
Ethyl 3-amino-4-(methylamino)benzoate: Known for its applications in organic synthesis.
Uniqueness
Ethyl 3-benzamido-4-(3-methylphenoxy)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
81401-58-3 |
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Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 3-benzamido-4-(3-methylphenoxy)benzoate |
InChI |
InChI=1S/C23H21NO4/c1-3-27-23(26)18-12-13-21(28-19-11-7-8-16(2)14-19)20(15-18)24-22(25)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,24,25) |
InChI Key |
ILKHIRUTWFTUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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